Cas no 6836-90-4 (3-(3-methyl-1-benzofuran-2-yl)propanoic acid)
3-(3-methyl-1-benzofuran-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methyl-1-benzofuran-2-yl)propanoic acid
- 6836-90-4
- EN300-1857057
-
- Inchi: 1S/C12H12O3/c1-8-9-4-2-3-5-11(9)15-10(8)6-7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14)
- InChI Key: FAXJXLQLGZGARO-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C)=C1CCC(=O)O
Computed Properties
- Exact Mass: 204.078644241g/mol
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.4Ų
3-(3-methyl-1-benzofuran-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857057-0.05g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-0.1g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-0.25g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-0.5g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-1.0g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1857057-2.5g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-5.0g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1857057-10.0g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1857057-1g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1857057-5g |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid |
6836-90-4 | 5g |
$2235.0 | 2023-09-18 |
3-(3-methyl-1-benzofuran-2-yl)propanoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-(3-methyl-1-benzofuran-2-yl)propanoic acid
Introduction to 3-(3-methyl-1-benzofuran-2-yl)propanoic acid (CAS No. 6836-90-4)
3-(3-methyl-1-benzofuran-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 6836-90-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzofuran core substituted with a propyl carboxylic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The benzofuran scaffold is a privileged structure in medicinal chemistry, often found in natural products and bioactive molecules, while the propyl carboxylic acid group introduces functionality that can be further modified for various applications.
The structural features of 3-(3-methyl-1-benzofuran-2-yl)propanoic acid make it a valuable intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic components allows for diverse chemical transformations, including esterification, amidation, and alkylation, which are commonly employed in drug development. The methyl group on the benzofuran ring enhances lipophilicity, potentially improving membrane permeability—a crucial factor in drug bioavailability. These attributes have positioned this compound as a candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in benzofuran derivatives due to their reported biological activities. For instance, studies have highlighted the potential of certain benzofuran-based compounds as modulators of enzyme activity and as scaffolds for anticancer and anti-inflammatory agents. The propyl carboxylic acid moiety in 3-(3-methyl-1-benzofuran-2-yl)propanoic acid can be functionalized to introduce additional pharmacophores, enhancing its utility as a building block in drug discovery. Researchers have been particularly interested in its potential role in developing novel therapeutic agents targeting neurological disorders, where precise molecular interactions are critical.
One of the most compelling aspects of 3-(3-methyl-1-benzofuran-2-yl)propanoic acid is its synthetic accessibility. The compound can be readily prepared through established organic reactions, such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. This ease of synthesis makes it an attractive choice for both academic research and industrial applications. Furthermore, the scalability of its production ensures that it can be utilized in large-scale screenings and preclinical studies without significant logistical challenges.
The pharmacological potential of 3-(3-methyl-1-benzofuran-2-yl)propanoic acid has been explored in several preclinical studies. Researchers have investigated its interaction with various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegeneration. For example, preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases, which are key players in cell signaling pathways disrupted in many malignancies. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antimicrobial agent.
The role of 3-(3-methyl-1-benzofuran-2-yl)propanoic acid as a precursor for more complex drug candidates is also noteworthy. By serving as a core structure, it allows chemists to systematically modify its properties through combinatorial chemistry approaches. This strategy has been successful in identifying novel compounds with enhanced pharmacokinetic profiles and improved therapeutic efficacy. The ability to fine-tune the chemical properties of this molecule makes it an indispensable tool in modern drug discovery pipelines.
From a chemical biology perspective, 3-(3-methyl-1-benzofuran-2-yl)propanoic acid offers insights into the design of molecules that can interact with biological systems selectively. The benzofuran ring provides a rigid framework that can be optimized for binding affinity, while the propyl carboxylic acid group allows for further derivatization to fine-tune solubility and metabolic stability. These features make it an excellent candidate for structure-based drug design initiatives aimed at developing next-generation therapeutics.
The industrial relevance of 3-(3-methyl-1-benzofuran-2-yl)propanoic acid extends beyond academic research. Pharmaceutical companies have shown interest in leveraging this compound for developing proprietary drugs targeting unmet medical needs. Its versatility as a synthetic intermediate ensures that it can be integrated into diverse synthetic pathways, making it a cost-effective solution for drug development programs. As the demand for innovative therapeutics grows, compounds like 3-(3-methyl-1-benzofuran-2-yl)propanoic acid are likely to play an increasingly important role in addressing complex diseases.
In conclusion,3-(3-methyl-1-benzofuran-2-yl)propanoic acid (CAS No. 6836-90-4) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, synthetic accessibility, and reported biological activities make it a valuable asset for medicinal chemists and biologists alike. As research continues to uncover new applications for benzofuran derivatives,this molecule is poised to contribute substantially to advancements in therapeutic innovation.
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